![molecular formula C21H17Cl2N3O2 B2872768 3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1020252-50-9](/img/structure/B2872768.png)
3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. The presence of the 2,6-dichlorophenyl group suggests a phenyl ring substituted with two chlorine atoms. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 1,2-oxazole group is a five-membered ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the chlorine atoms on the phenyl ring might be susceptible to nucleophilic aromatic substitution reactions. The indole group might undergo electrophilic aromatic substitution at the C3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar oxazole group and the aromatic rings might affect the compound’s solubility and stability .科学的研究の応用
Environmental Impact of Chlorophenols
Chlorophenols are a class of compounds closely related to the chlorophenyl group in the chemical structure . They have been studied extensively for their environmental impact, particularly in aquatic environments. Krijgsheld and Gen (1986) evaluated the consequences of contamination by chlorophenols such as 2-chlorophenol and 2,4-dichlorophenol, noting their moderate to considerable toxicity to mammalian and aquatic life, potential for persistence in the environment under certain conditions, and low bioaccumulation risk. These studies are crucial for understanding how similar compounds may behave in environmental settings and their potential risks and applications in environmental toxicology and pollution management (Krijgsheld & Gen, 1986).
Antioxidant Properties
Research on antioxidants is vital in various fields, including food science, pharmaceuticals, and materials science. Ilyasov et al. (2020) explored the antioxidant capacity of compounds through ABTS/PP decolorization assays, highlighting the reaction pathways of antioxidants, including those of phenolic nature, and their potential application in tracking changes in antioxidant systems during storage and processing. Such studies offer insights into how structurally related compounds might be used to develop antioxidants with specific applications in health, food preservation, and materials protection (Ilyasov et al., 2020).
作用機序
Target of Action
For instance, indole-based compounds are known to act as serotonin releasers and enhancers . They are also precursors in the biosynthesis of many biologically active alkaloids .
Mode of Action
For example, they can act as serotonin releasers, enhancing the activity of serotonin .
Biochemical Pathways
Indole-based compounds are known to participate in various biological processes .
Result of Action
Indole-based compounds have been found to have various biological activities, including antifungal, sleep-promoting, and quorum-sensing-related properties .
将来の方向性
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2/c1-12-18(20(26-28-12)19-15(22)6-4-7-16(19)23)21(27)24-10-9-13-11-25-17-8-3-2-5-14(13)17/h2-8,11,25H,9-10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRFZVOVSZLBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872685.png)
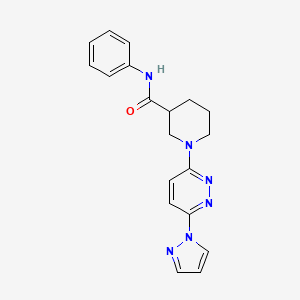
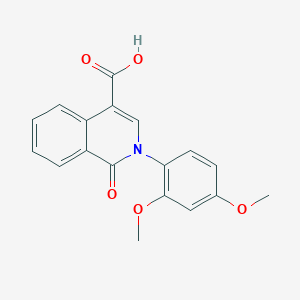
![[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2872690.png)

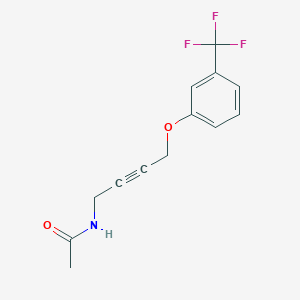


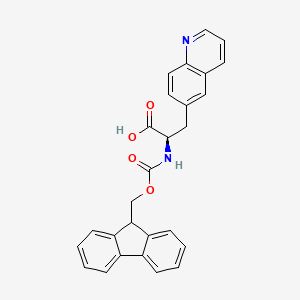
![4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2872699.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2872701.png)
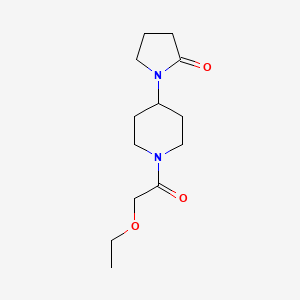
![3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid](/img/structure/B2872706.png)
![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2872708.png)